Trestolone - 3764-87-2

Trestolone

Catalog Number: EVT-255671
CAS Number: 3764-87-2
Molecular Formula: C19H28O2
Molecular Weight: 288.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trestolone (7α-methyl-19-nortestosterone) is a synthetic androgen developed by the Population Council as a potential candidate drug for use in hormonal male contraceptive methods. In males, regular administration of sufficient quantities of trestolone induces a state of temporary infertility.
Source and Classification

Trestolone is derived from nandrolone (19-nortestosterone), with a methyl group added at the C7α position, enhancing its anabolic activity. This modification allows it to exhibit a high ratio of anabolic to androgenic effects, making it one of the most potent anabolic agents developed. Its primary classification includes:

  • Androgenic Activity: Moderate
  • Anabolic Activity: High
  • Progestogenic Activity: Potent
Synthesis Analysis

The synthesis of trestolone typically involves several key steps that modify the structure of nandrolone. The main methods include:

  1. Methylation: The addition of a methyl group at the C7α position is crucial for enhancing the anabolic properties.
  2. Chemical Reactions: The synthesis may involve various chemical reactions such as:
    • Alkylation reactions to introduce the methyl group.
    • Reduction steps to convert ketones into alcohols where necessary.
  3. Purification: Following synthesis, purification techniques like chromatography are employed to isolate trestolone from by-products.

The parameters for synthesis often include temperature control, reaction time, and specific solvents that facilitate the desired chemical transformations while minimizing side reactions.

Molecular Structure Analysis

Trestolone's molecular formula is C19H28O2C_{19}H_{28}O_{2} with a molar mass of 288.431 g/mol. Its structural features include:

  • Steroidal Backbone: Similar to other steroids, it has four fused carbon rings.
  • Functional Groups: The presence of a hydroxyl group at C17 and a ketone at C3 contributes to its biological activity.
  • 3D Configuration: The spatial arrangement of atoms allows for interaction with androgen receptors, influencing its pharmacological effects.

The structural modifications compared to nandrolone enhance its binding affinity to androgen receptors, contributing to its higher anabolic potency.

Chemical Reactions Analysis

Trestolone undergoes various chemical reactions that influence its pharmacokinetics and biological activity:

These reactions are critical in understanding how trestolone functions within biological systems and its potential side effects.

Mechanism of Action

Trestolone exerts its effects primarily through:

  • Androgen Receptor Activation: It binds strongly to androgen receptors, promoting anabolic processes such as muscle growth and fat loss.
  • Inhibition of Gonadotropin Release: Trestolone suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to reduced testosterone production in the testes. This mechanism is crucial for its potential use in male contraception by inhibiting spermatogenesis.
  • Progestogenic Effects: Its action on progesterone receptors may contribute to additional regulatory effects on reproductive hormones.

The combined actions lead to significant physiological changes that can be harnessed for therapeutic applications.

Physical and Chemical Properties Analysis

Trestolone exhibits several notable physical and chemical properties:

  • Solubility: It is poorly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: Trestolone is stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range characteristic of steroids.

These properties influence both its formulation for therapeutic use and its behavior within biological systems.

Applications

Trestolone has several promising applications in scientific research:

  1. Hormonal Contraception: Investigated as a male contraceptive agent due to its ability to inhibit spermatogenesis effectively.
  2. Androgen Replacement Therapy: Explored for treating hypogonadism in men, offering an alternative to traditional testosterone therapies.
  3. Anabolic Agent in Sports Medicine: Although controversial due to doping regulations, trestolone's potent anabolic effects have attracted attention in athletic contexts.

Research continues into optimizing delivery methods (e.g., implants or transdermal systems) and assessing long-term safety profiles associated with trestolone use.

Historical Development & Research Trajectory of Trestolone

Early Synthesis and Initial Pharmacological Characterization

Trestolone (7α-methyl-19-nortestosterone, MENT) was first synthesized in 1963 as part of exploratory research into modified steroid structures. The compound represented a strategic molecular innovation: the introduction of a 7α-methyl group onto the 19-nortestosterone backbone. This modification aimed to enhance metabolic stability while amplifying androgen receptor (AR) binding affinity. Early pharmacological studies confirmed Trestolone's classification as a potent androgen-anabolic steroid with a distinctive dual activity profile—binding not only to ARs but also to progesterone receptors (PRs). Crucially, it was determined that Trestolone is not a substrate for 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT). This characteristic theoretically reduced its androgenic impact in tissues like the skin, hair follicles, and prostate, while preserving strong anabolic effects in muscle [1] [3].

Initial in vivo studies in animal models demonstrated Trestolone's potent gonadotropin-suppressing effects. At low concentrations, it inhibited pituitary release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), disrupting the testosterone synthesis necessary for spermatogenesis. This early insight positioned Trestolone as a candidate for male contraception, though research stalled for decades after its initial discovery [1] [6].

Revival of Interest in Androgen-Progestogen Hybrid Compounds (1990–2013)

Trestolone remained largely unexplored until the 1990s, when renewed focus on hormone-based male contraceptives reignited research into its unique properties. Investigations between 1990–2013 emphasized its hybrid androgen-progestogen activity. Binding assays revealed Trestolone's affinity for the progesterone receptor was 50–75% of progesterone's binding strength, while its androgen receptor binding was 100–125% relative to testosterone. This dual agonism proved synergistic for suppressing gonadotropins: both pathways contributed to profound LH/FSH inhibition, exceeding testosterone's suppressive effects alone [1] [6].

  • Mechanistic Advancements: Research confirmed Trestolone's metabolism by aromatase to 7α-methylestradiol, a weak estrogenic metabolite. Unlike testosterone-derived estradiol, this metabolite showed minimal estrogenic activity, leading to observations of reduced bone mineral density in early clinical trials—indicating insufficient estrogenic support for bone health [1].
  • Comparative Potency: Trestolone's anabolic-to-androgenic ratio surpassed that of nandrolone and testosterone, attributed to its resistance to 5α-reduction and high AR binding efficiency. Its progestogenic activity further differentiated it from classical anabolic steroids [1] [3].

Table 1: Receptor Binding Profile of Trestolone vs. Reference Steroids

CompoundProgesterone Receptor (%)Androgen Receptor (%)Estrogen Receptor (%)
Trestolone50–75100–125<1
Nandrolone20154–155<0.1
Testosterone<1100<1

Values are percentages relative to progesterone (PR), testosterone (AR), and estradiol (ER) as 100% reference ligands [1].

Population Council’s Role in Male Contraceptive Development

The non-profit Population Council became the primary driver of Trestolone's development from 1993 onward. Their research program focused on two delivery formulations: subcutaneous implants (releasing pure Trestolone) and intramuscular injections of Trestolone acetate, an ester prodrug designed to extend half-life. The Council's clinical trials targeted two applications:

  • Male Contraception: Trestolone-induced azoospermia (absence of sperm) or severe oligozoospermia in most trial participants, with reversibility upon discontinuation. Its progestogenic activity enhanced gonadotropin suppression beyond testosterone-based regimens [1] [3].
  • Androgen Replacement Therapy (ART): As a single-agent ART, Trestolone aimed to replace testosterone while suppressing endogenous gonadotropins. This avoided the estrogen conversion typical of testosterone therapy but revealed challenges in maintaining bone density due to inadequate estrogenic activity [1] [5].

The Council's work cemented Trestolone's status as a leading candidate for hormonal male contraception, with studies confirming its ability to maintain lean mass, libido, and overall androgenicity despite suppressing endogenous testosterone production [1].

Table 2: Population Council’s Key Development Phases for Trestolone

PhaseFocusOutcomes
Early Formulation (1993–2000)Implant pharmacokineticsSteady release achieved; dose-dependent suppression of sperm production
Therapeutic Expansion (2001–2010)Injectable acetate for ARTMuscle mass preservation; bone density concerns identified
Late-Stage Trials (2011–2013)Multicenter contraceptive efficacyHigh azoospermia rates; reversibility demonstrated

Discontinuation of Clinical Development and Unresolved Research Gaps

Despite promising clinical data, Trestolone's development stalled after 2013, with no new trials or publications reported. Several critical gaps contributed to this hiatus:

  • Metabolic Limitations: Trestolone's pharmacokinetics proved challenging. Its short elimination half-life necessitated frequent injections or implants, reducing practicality for widespread use. Oral bioavailability was negligible, limiting administration options [1] [3].
  • Bone Health Dilemma: The absence of sufficient estrogenic activity—due to weak 7α-methylestradiol effects—led to decreased bone mineral density in long-term studies. This contrasted with testosterone-based therapies, where aromatization to estradiol supports skeletal health [1] [5].
  • Commercial Viability: As a male contraceptive, Trestolone faced regulatory and market hurdles. Pharmaceutical partners hesitated to invest in a niche product with complex delivery requirements and unresolved bone safety concerns [1].

Unanswered research questions persist, including:

  • Optimal progestogen-androgen balance for minimizing bone loss while sustaining contraception;
  • Long-term cardiovascular and metabolic impacts of Trestolone monotherapy;
  • Potential applications in gender-affirming hormone therapy or breast cancer.

Properties

CAS Number

3764-87-2

Product Name

Trestolone

IUPAC Name

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11-,14+,15-,16+,17+,18-,19+/m1/s1

InChI Key

YSGQGNQWBLYHPE-CFUSNLFHSA-N

SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O

Synonyms

17-hydroxy-7-methyl-4-estren-3-one
7 alpha-methyl-19-nortestosterone
7-methyl-19-nortestosterone
7alpha-methyl-19-nortestosterone
HMEO
MENT steroid
trestolone

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.